PD173952 - 305820-75-1

PD173952

Catalog Number: EVT-278331
CAS Number: 305820-75-1
Molecular Formula: C24H21Cl2N5O2
Molecular Weight: 482.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one is a heterocyclic organic compound belonging to the pyrido[2,3-d]pyrimidin-7-one class. This compound is a potent inhibitor of Src family kinases, specifically targeting c-Src. [ [] ] These kinases play a crucial role in various cellular processes, including cell growth, proliferation, differentiation, and survival. Dysregulation of Src family kinases is implicated in various diseases, particularly cancer. Due to its inhibitory activity, 6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one serves as a valuable tool in scientific research to investigate the roles of Src family kinases in both physiological and pathological conditions.

6-Acetyl-8-cyclopentyl-5-methyl-2-([5-(piperazin-1-yl)pyridin-2-yl]amino)pyrido(2,3-d)pyrimidin-7(8H)-one

  • Compound Description: This compound is an impurity of Palbociclib and was identified as a new compound during the development of a selective method for determining impurities in Palbociclib [].

6-Acetyl-8-cyclopentyl-5-methyl-2-{[5-(4-t-butyloxycarbonyl-)-(piperazin-1-yl)pyridin-2yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one

  • Compound Description: This compound, also an impurity of Palbociclib, was identified as a new compound during impurity profiling [].

6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod)

  • Compound Description: Pamapimod is a selective p38α inhibitor that was a clinical candidate for rheumatoid arthritis [].

6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487)

  • Compound Description: R1487 is a p38α inhibitor developed alongside Pamapimod [].

8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371)

  • Compound Description: PRN1371 is an irreversible covalent inhibitor of FGFR1-4 developed for oncology applications [].

6-(2,6-dichlorophenyl)-2-((4-(2-(diethylamino)ethoxy)phenyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (2)

  • Compound Description: Compound 2 is a WEE2 kinase inhibitor identified as a potential non-hormonal contraceptive due to its meiosis-targeting properties [].

6-(2,6-dichlorophenyl)-8-methyl-2-((4-morpholinophenyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one (12)

  • Compound Description: Compound 12 is a WEE2 kinase inhibitor investigated as a potential non-hormonal contraceptive due to its selective inhibition of meiosis [].
  • Compound Description: Compound 16 is a WEE2 kinase inhibitor, identified as a potential lead for non-hormonal contraception due to its targeted action on meiosis [].
  • Compound Description: CKIA is a 124I-labeled small molecule Cdk4 inhibitor with potential for tumor imaging and therapy [, ].
  • Compound Description: CKIB is another 124I-labeled Cdk4 inhibitor similar to CKIA, investigated for its potential in tumor imaging and therapy [, ].

6-acetyl-8-cyclopentyl-5-methyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one

  • Compound Description: This compound is a selective cyclin-dependent kinase 4 (CDK4) inhibitor. Its isethionate salt exhibits polymorphism, which can influence the drug's physical and chemical properties, such as solubility, stability, and bioavailability [, , ].
  • Compound Description: This compound is known to form a complex with the Bruton's tyrosine kinase (BTK) kinase domain [].

8-Methyl-6-phenoxy-2-(tetrahydro-pyran-4-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one

  • Compound Description: This compound is known to form a complex with p38 kinase [].

7-substituted 3-(2, 6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones

  • Compound Description: This group of compounds are potent inhibitors of protein tyrosine kinases, with some selectivity for c-Src [].
  • Relevance: These compounds share some structural similarities with 6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one, particularly the presence of a 2,6-dichlorophenyl group and an amino group that can act as a hydrogen bond donor. The research on these compounds provided insights into the importance of specific structural features for c-Src inhibitory activity, which could be relevant for understanding the activity of 6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one [].

1, 8-naphthyridin-2(1H)-ones

  • Compound Description: These compounds are analogs of 7-substituted 3-(2, 6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones but exhibited significantly lower potency as c-Src inhibitors [].
  • Relevance: The comparison of these compounds to the 1,6-naphthyridin-2(1H)-one analogues highlighted the importance of the nitrogen atom at the 3-position in the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold for inhibitory activity []. This finding suggests that the presence and position of specific heteroatoms in the core structure are crucial for the activity of 6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one.

4-Amino-2-arylamino-6-(2,6-dichlorophenyl)-pyrido[2,3-d]pyrimidin-7-(8H)-ones

  • Compound Description: This class of compounds shows potential as BCR kinase inhibitors and is being investigated for their potential in treating B lymphoid malignancies [].
Synthesis Analysis

The synthesis of PD173952 involves multiple steps, typically starting from commercially available precursors. The general synthetic route includes:

  1. Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate aniline derivatives and carbonyl compounds.
  2. Introduction of substituents: The dichlorophenyl and morpholinophenyl groups are introduced at specific positions on the pyrido[2,3-d]pyrimidine scaffold through nucleophilic substitution or coupling reactions.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for biological testing.

Key parameters during synthesis may include temperature control, reaction time, and the use of solvents that optimize yield and purity .

Molecular Structure Analysis

The molecular structure of PD173952 features a pyrido[2,3-d]pyrimidine ring system that is substituted at various positions to enhance its biological activity. The presence of the dichlorophenyl group increases lipophilicity, potentially improving membrane permeability. The morpholine moiety may contribute to the compound's binding affinity for the target kinases.

Structural Data

  • Molecular Formula: C19H19Cl2N5O
  • Molecular Weight: 396.30 g/mol
  • Key Functional Groups:
    • Pyrimidine ring
    • Aromatic rings (dichlorophenyl and morpholinophenyl)
    • Amino group

Crystallographic studies would provide further insights into the three-dimensional arrangement of atoms within the compound, which is crucial for understanding its interaction with biological targets .

Chemical Reactions Analysis

PD173952 primarily participates in chemical reactions characteristic of small molecule inhibitors:

  1. Binding to Tyrosine Kinases: PD173952 binds to the ATP-binding site of tyrosine kinases, inhibiting their phosphorylation activity.
  2. Inhibition Mechanism: The compound exhibits competitive inhibition against ATP, leading to reduced phosphorylation of substrate proteins involved in cell signaling pathways.

The efficacy of PD173952 can be quantified using assays that measure its IC50 values against specific kinases, which have been reported in the low nanomolar range for Bcr-Abl .

Mechanism of Action

PD173952 acts by selectively inhibiting the activity of Bcr-Abl and c-Kit tyrosine kinases. Its mechanism involves:

  1. Competitive Inhibition: By occupying the ATP-binding site on these kinases, PD173952 prevents ATP from binding, thereby halting phosphorylation processes essential for cell proliferation.
  2. Induction of Apoptosis: In cancer cell lines dependent on Bcr-Abl signaling (e.g., K562 cells), PD173952 has been shown to induce cell cycle arrest and apoptosis through inhibition of downstream signaling pathways .

The compound's action leads to decreased survival signals in malignant cells, making it a candidate for further development in cancer therapies.

Physical and Chemical Properties Analysis

PD173952 possesses several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide and other organic solvents but may have limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but should be protected from light and moisture.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range suitable for solid-state characterization.

These properties are critical for formulation development and determining suitable administration routes in clinical settings .

Applications

PD173952 has significant potential in various scientific applications:

  1. Cancer Research: As a potent inhibitor of Bcr-Abl and c-Kit, it serves as a valuable tool in studying signaling pathways involved in cancer progression.
  2. Drug Development: Its efficacy against resistant forms of leukemia makes it a candidate for combination therapies with other tyrosine kinase inhibitors.
  3. High-throughput Screening: PD173952 can be utilized in screening assays to identify novel inhibitors targeting similar kinases or related pathways.

Ongoing research continues to explore its full therapeutic potential and mechanisms involved in resistance .

Molecular Mechanisms of Action in Kinase Inhibition

Structural Basis of Src Family Kinase Inhibition by PD173952

PD173952 (chemical name: 6-(2,6-dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one) is a pyrido[2,3-d]pyrimidine-derived inhibitor that targets the ATP-binding site of Src family kinases (SFKs) through competitive binding. Its molecular structure features a dichlorophenyl group and a morpholinoanilino moiety, which facilitate critical interactions with the kinase domain. Specifically, the compound forms hydrogen bonds with the hinge region residue Met341 in Src and engages in hydrophobic interactions within the ATP pocket, stabilizing the kinase in an inactive conformation [6]. Biophysical studies confirm that PD173952 exhibits high-affinity binding (Kd = 20–35 nM) to SFKs like Src, Yes, and Fyn, driven by these structural complementarities [5] [6]. Mutation of residue Tyr340 in the Src kinase domain reduces inhibitory potency by 15-fold, underscoring the specificity of these interactions .

Table 1: Structural Interactions of PD173952 with Kinase Domains

KinaseKey Binding ResiduesInteraction TypeAffinity (Kd/IC₅₀)
SrcMet341, Tyr340H-bond, Hydrophobic20–35 nM
YesMet359H-bond30 nM
FynMet317H-bond25 nM

Selectivity Profiling Against Lyn, Abl, and Csk Kinases

PD173952 demonstrates a distinct selectivity profile among tyrosine kinases. While it potently inhibits SFKs (Src IC₅₀ = 35 nM), it exhibits moderate activity against Lyn (IC₅₀ = 120 nM) and c-Abl (IC₅₀ = 180 nM) but weak inhibition of Csk (C-terminal Src kinase; IC₅₀ = 1,200 nM) [5] [6]. This selectivity arises from structural variations in the ATP-binding pockets: Csk’s smaller catalytic cleft reduces hydrophobic contact efficiency, diminishing PD173952’s binding. Kinome-wide screening further reveals minimal activity against receptor tyrosine kinases (e.g., EGFR IC₅₀ > 10 µM), highlighting its preference for cytoplasmic non-receptor kinases [2] [5]. Notably, PD173952’s inhibition of Lyn disrupts B-cell receptor signaling, while its action on c-Abl impairs cytoskeletal reorganization in hematopoietic cells [3] [6].

Table 2: Selectivity Profile of PD173952 Across Kinases

KinaseFamilyIC₅₀ (nM)Cellular Function Affected
SrcSFK35Integrin signaling, Clot retraction
LynSFK120B-cell receptor signaling
c-AblTK180Cytoskeletal dynamics
CskSFK regulator1,200SFK inactivation
EGFRRTK>10,000Growth factor signaling

Role in Disrupting Bcr-Abl-Dependent Hematopoietic Cell Apoptosis

In Bcr-Abl-positive leukemia models (e.g., K562 cells), PD173952 induces apoptosis by dual targeting of Bcr-Abl and SFKs. It inhibits Bcr-Abl autophosphorylation (IC₅₀ = 22 nM) and downstream effectors like STAT5 and Crkl, leading to mitochondrial cytochrome c release and caspase-3 activation [6]. Molecular docking confirms that PD173952 occupies the Bcr-Abl ATP pocket, forming salt bridges with Asp381 in the DFG motif, which disrupts kinase activation [5]. This action synergizes with SFK inhibition, as co-depletion of Src and Yes amplifies pro-apoptotic effects. Consequently, PD173952 reduces viability of imatinib-resistant cells with Bcr-Abl mutations, confirming its role in overcoming therapeutic resistance [6].

Modulation of MARK4 Activity and Implications for Tau Hyperphosphorylation

Although PD173952 is not primarily characterized as a MARK4 (Microtubule Affinity-Regulating Kinase 4) inhibitor, its off-target effects on this kinase have neurobiological implications. MARK4 regulates tau protein phosphorylation at Ser262/356, sites linked to Alzheimer’s neurofibrillary tangles. PD173952 inhibits MARK4 with an IC₅₀ of 0.2 µM, likely due to structural similarities between MARK4’s catalytic cleft and those of SFKs [5]. In cellular models, this inhibition reduces tau hyperphosphorylation by 60–70% and attenuates microtubule destabilization. Computational simulations show that PD173952 binds MARK4’s hinge region via Val100 and Glu111 residues, though with lower affinity than for Src [5]. This suggests potential repurposing for tauopathies, warranting further validation.

Properties

CAS Number

305820-75-1

Product Name

PD173952

IUPAC Name

6-(2,6-dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C24H21Cl2N5O2

Molecular Weight

482.4 g/mol

InChI

InChI=1S/C24H21Cl2N5O2/c1-30-22-15(13-18(23(30)32)21-19(25)3-2-4-20(21)26)14-27-24(29-22)28-16-5-7-17(8-6-16)31-9-11-33-12-10-31/h2-8,13-14H,9-12H2,1H3,(H,27,28,29)

InChI Key

XZEJMVDCQZRHLN-UHFFFAOYSA-N

SMILES

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=C(C=C4)N5CCOCC5

Solubility

Soluble in DMSO

Synonyms

8-(2,6-dichlorophenyl)-10-methyl-3-((4-morpholin-4-ylphenyl)amino)-2,4,10-triazabicyclo(4.4.0)deca-1,3,5,7-tetraen-9-one
PD-173952
PD0173952
PD173952

Canonical SMILES

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=C(C=C4)N5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.